Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate

Lipophilicity Membrane Permeability Drug Design

Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate (CAS 340736-74-5) is a functionalised 1,2,4-oxadiazole derivative featuring a trifluoromethyl group at the 5-position and a methyl benzoate ester at the 3-position. The 5-trifluoromethyl-1,2,4-oxadiazole (TFMO) motif is an established zinc-binding group for selective class-IIa histone deacetylase (HDAC) inhibition, making this compound a strategic intermediate for medicinal chemistry programmes targeting HDAC4, HDAC5, HDAC7 and HDAC9.

Molecular Formula C11H7F3N2O3
Molecular Weight 272.18 g/mol
CAS No. 340736-74-5
Cat. No. B3261265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate
CAS340736-74-5
Molecular FormulaC11H7F3N2O3
Molecular Weight272.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F
InChIInChI=1S/C11H7F3N2O3/c1-18-9(17)7-4-2-6(3-5-7)8-15-10(19-16-8)11(12,13)14/h2-5H,1H3
InChIKeyPTPCMOCNOKNLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate (CAS 340736-74-5): Key Procurement Considerations for a 5-CF3-1,2,4-Oxadiazole Building Block


Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate (CAS 340736-74-5) is a functionalised 1,2,4-oxadiazole derivative featuring a trifluoromethyl group at the 5-position and a methyl benzoate ester at the 3-position [1]. The 5-trifluoromethyl-1,2,4-oxadiazole (TFMO) motif is an established zinc-binding group for selective class-IIa histone deacetylase (HDAC) inhibition, making this compound a strategic intermediate for medicinal chemistry programmes targeting HDAC4, HDAC5, HDAC7 and HDAC9 [2]. Its molecular formula is C11H7F3N2O3 (MW 272.18), with a computed logP of 2.542 and a topological polar surface area of 65.22 Ų [1].

Why You Cannot Simply Substitute Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate with a Non-Fluorinated Analog


Simple replacement of the 5-trifluoromethyl group with a methyl group, as in methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate (CAS 196301-94-7), dramatically alters the physicochemical and pharmacological profile. The target compound possesses a significantly higher logP (2.54 vs. 1.83) [1], enhancing membrane permeability—a critical parameter for intracellular target engagement. Moreover, the strong electron‑withdrawing character of the CF3 group (Hammett σp ≈ +0.54) versus the electron‑donating methyl group (σp ≈ –0.17) fundamentally changes the ring electronics, directly impacting the zinc‑binding affinity of the TFMO pharmacophore and the regioselectivity of downstream synthetic transformations [2]. Substituting in a non‑fluorinated analog risks loss of biological activity, altered reaction trajectories, and batch irreproducibility in multi‑step syntheses that rely on precise electronic tuning.

Quantitative Procurement Evidence: Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate vs. Closest Analogs


Lipophilicity Advantage: LogP 2.54 for CF3 Analog vs. LogP 1.83 for Methyl Analog

A direct head‑to‑head computational comparison demonstrates that the target trifluoromethyl analog has a predicted logP of 2.542 [1], whereas the non‑fluorinated methyl analog (CAS 196301‑94‑7) has a logP of 1.832 . The +0.71 log‑unit increase translates to approximately a 5‑fold higher octanol/water partition coefficient, which is expected to improve passive membrane permeability and intracellular target engagement for CNS and oncology applications.

Lipophilicity Membrane Permeability Drug Design

Supplier Purity Differentiation: ≥98% from Chemscene vs. 95% Standard from Bidepharm

Chemscene lists the target compound at a certified purity of ≥98% , while Bidepharm offers a standard purity of 95% . The 3‑percentage‑point absolute purity advantage is accompanied by Chemscene’s provision of an MDL number and storage specification (sealed dry, 2–8°C). Bidepharm supplements its offering with batch‑specific QC reports (NMR, HPLC, GC). For synthetic‐scale applications where impurity profiles can affect downstream yields, the higher‐purity option reduces the risk of contaminant‑driven side reactions.

Purity Quality Control Procurement

Documented Precursor Role for HIV-1 gp41 Fusion Inhibitor Intermediates

The free acid derivative, 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 340736-76-7), which is readily accessible via ester hydrolysis of the target methyl ester, is explicitly referenced as an intermediate in the synthesis of small‑molecule HIV‑1 gp41 fusion inhibitors . By contrast, the non‑fluorinated methyl analog lacks any documented role in a comparable antiviral scaffold. For laboratories engaged in antiviral drug discovery, procurement of the CF3‑substituted ester ensures access to a validated entry point for gp41‑targeted libraries.

HIV-1 gp41 Fusion Inhibitor Medicinal Chemistry

Electron‑Withdrawing Character of CF3 Enhances Zinc‑Binding Affinity of TFMO Pharmacophore

The 5‑CF3 substituent exerts a strong electron‑withdrawing effect (Hammett σp ≈ +0.54) compared with the methyl group (σp ≈ –0.17) [1]. This electronic modulation increases the electrophilicity of the oxadiazole ring, favouring the formation of the active zinc‑chelating species that is essential for class‑IIa HDAC inhibition [2]. Consequently, TFMO‑based inhibitors such as compound 1a achieve nanomolar HDAC4 IC50 (12 nM) and high selectivity indices (>318‑fold) [2], a profile that cannot be replicated with electron‑donating 5‑substituents.

Electron Withdrawing Zinc‑Binding Group HDAC Inhibition

Batch‑to‑Batch Reproducibility: Vendor‑Provided Multi‑Modal Analytical QC

Bidepharm supplies the compound with batch‑specific quality‑control reports encompassing NMR, HPLC, and GC analyses . This multi‑modal QC data allows procurement teams to verify chemical identity, purity, and solvent/volatile impurity content before committing to large‑scale purchases. In contrast, many low‑cost suppliers do not provide orthogonal analytical confirmation, exposing procurement to lot‑dependent variability.

Quality Control Reproducibility Procurement

Procurement‑Guiding Application Scenarios for Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate


Medicinal Chemistry: TFMO‑Based HDAC Inhibitor Lead Optimisation

The TFMO moiety is a validated zinc‑binding group for selective class‑IIa HDAC inhibition. This methyl ester serves as a late‑stage diversification handle for synthesising amide‑linked and alkoxyamide‑linked HDAC4/5/7/9 inhibitors [1]. The high lipophilicity (logP 2.54) improves cell permeability and CNS penetration potential, directly supporting lead optimisation for Huntington’s disease and oncology programmes [1][2].

Antiviral Drug Discovery: HIV‑1 gp41 Fusion Inhibitor Intermediate

Hydrolysis of this methyl ester yields the free carboxylic acid, a documented intermediate for the construction of small‑molecule HIV‑1 gp41 fusion inhibitors . Medicinal chemists engaged in antiviral drug discovery can procure this ester as a protected precursor, enabling controlled deprotection and subsequent amide coupling to generate focused gp41‑targeted libraries.

Chemical Biology Probe Synthesis Requiring High‑Purity Building Blocks

Chemscene’s ≥98% purity offering (Cat. No. CS‑0663109) is suitable for chemical probe synthesis where trace impurities would confound target‑engagement data. The availability of batch‑specific NMR, HPLC, and GC QC reports from Bidepharm further supports the generation of reproducible probe molecules for cellular target deconvolution studies.

Agrochemical Discovery: 5‑CF3‑1,2,4‑Oxadiazole Fungicide Scaffold

5‑Trifluoromethyl‑1,2,4‑oxadiazole derivatives have demonstrated marked antifungal activity against plant pathogens such as Valsa mali and Botryosphaeria dothidea [3]. This methyl ester building block enables rapid construction of 3‑aryl‑5‑CF3‑1,2,4‑oxadiazole libraries for agrochemical hit discovery, leveraging the electron‑withdrawing CF3 group to tune fungicidal potency and metabolic stability.

Quote Request

Request a Quote for Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.